N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide
CAS No.: 921888-78-0
Cat. No.: VC5288135
Molecular Formula: C18H19FN2O3S
Molecular Weight: 362.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921888-78-0 |
|---|---|
| Molecular Formula | C18H19FN2O3S |
| Molecular Weight | 362.42 |
| IUPAC Name | N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H19FN2O3S/c1-3-21-17-8-5-14(11-13(17)4-9-18(21)22)20-25(23,24)15-6-7-16(19)12(2)10-15/h5-8,10-11,20H,3-4,9H2,1-2H3 |
| Standard InChI Key | QETKCILCDLDRIQ-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Introduction
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic compound belonging to the class of sulfonamides. Sulfonamides are widely studied for their applications in medicinal chemistry due to their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. This compound specifically integrates a quinolinone framework and a fluorinated benzene sulfonamide functional group, making it of interest for pharmacological research.
Synthesis
The synthesis of this compound typically involves:
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Quinolinone Derivative Preparation: Starting with an ethyl-substituted quinoline derivative, oxidation or cyclization reactions are employed to form the tetrahydroquinolinone core.
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Sulfonamide Formation: The introduction of the sulfonamide moiety is achieved through sulfonyl chloride intermediates reacting with an amine group under basic conditions.
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Fluorination and Methylation: Fluorination and methylation of the benzene ring are performed using selective substitution reactions.
Applications in Medicinal Chemistry
The integration of a fluorine atom in the benzene ring is significant as it enhances metabolic stability and binding affinity to biological targets. The quinolinone core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with various enzymes and receptors.
Research Gaps and Future Directions
While structural analogs have been extensively studied for their biological activities:
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Specific data on this compound's efficacy in vitro or in vivo remains unavailable.
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Further research is needed to evaluate its pharmacodynamics and toxicity profiles.
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